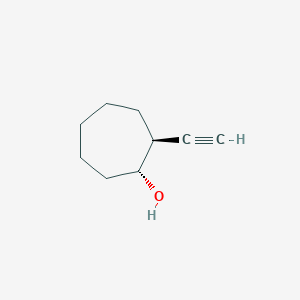

(1R,2S)-2-Ethynylcycloheptan-1-ol

Description

(1R,2S)-2-Ethynylcycloheptan-1-ol is a chiral cycloheptanol derivative featuring an ethynyl group at the 2-position of the seven-membered ring.

Propriétés

Numéro CAS |

25127-83-7 |

|---|---|

Formule moléculaire |

C9H14O |

Poids moléculaire |

138.21 g/mol |

Nom IUPAC |

(1R,2S)-2-ethynylcycloheptan-1-ol |

InChI |

InChI=1S/C9H14O/c1-2-8-6-4-3-5-7-9(8)10/h1,8-10H,3-7H2/t8-,9-/m1/s1 |

Clé InChI |

XHVALGTUZARLIW-RKDXNWHRSA-N |

SMILES isomérique |

C#C[C@@H]1CCCCC[C@H]1O |

SMILES canonique |

C#CC1CCCCCC1O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Ethynylcycloheptan-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of Grignard reagents, where an ethynyl magnesium bromide reacts with a cycloheptanone derivative under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of (1R,2S)-2-Ethynylcycloheptan-1-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening of catalysts can be employed to enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2S)-2-Ethynylcycloheptan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ethynyl group can be reduced to an alkene or alkane.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

Oxidation: Formation of cycloheptanone derivatives.

Reduction: Formation of cycloheptane derivatives.

Substitution: Formation of various substituted cycloheptane compounds.

Applications De Recherche Scientifique

(1R,2S)-2-Ethynylcycloheptan-1-ol has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of (1R,2S)-2-Ethynylcycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. The stereochemistry plays a crucial role in determining the compound’s selectivity and efficacy.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

Table 1: Key Structural Features of (1R,2S)-2-Ethynylcycloheptan-1-ol and Analogs

Key Observations :

- Ring Size and Strain: The seven-membered cycloheptanol ring in the target compound likely exhibits greater conformational flexibility compared to the bicyclic structure in but higher strain than the cyclopentanol analog in .

- Functional Groups: The ethynyl group (-C≡CH) distinguishes the target compound from the oxygenated bridge in and the methylamino group in . Ethynyl groups are highly reactive in click chemistry (e.g., azide-alkyne cycloaddition), whereas amino or epoxide groups may participate in nucleophilic reactions .

Ethynyl vs. Epoxide Reactivity

- The ethynyl group in (1R,2S)-2-Ethynylcycloheptan-1-ol is expected to undergo Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a hallmark of alkyne chemistry. In contrast, the 7-oxabicyclo compound in contains an epoxide bridge, which typically reacts with nucleophiles (e.g., amines, water) under acidic or basic conditions .

Amino vs. Hydroxyl Group Interactions

- The methylamino group in ’s cyclopentanol derivative enables hydrogen bonding and salt formation, whereas the hydroxyl group in the target compound may participate in similar interactions but lacks basicity .

Activité Biologique

(1R,2S)-2-Ethynylcycloheptan-1-ol is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in pharmacology.

Synthesis

The synthesis of (1R,2S)-2-Ethynylcycloheptan-1-ol typically involves multi-step organic reactions. The compound can be derived from cycloheptanol through various functional group transformations, including alkynylation processes. Specific methodologies may include the use of metal catalysts or enzymatic pathways to achieve high selectivity and yield.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of (1R,2S)-2-Ethynylcycloheptan-1-ol against various pathogens. The Minimum Inhibitory Concentration (MIC) for this compound has been determined through standardized assays. For example, it exhibited significant antifungal activity against Candida albicans, with MIC values ranging from 37 to 124 μg/mL depending on the derivative structure tested .

Antioxidant Properties

The antioxidant capacity of (1R,2S)-2-Ethynylcycloheptan-1-ol was assessed using various assays such as DPPH and ABTS radical scavenging tests. Compounds with ethynyl groups generally show enhanced radical scavenging abilities. The EC50 values for antioxidant activity were reported to be between 19 and 31 μg/mL for related propenylbenzene derivatives .

Cytotoxicity and Cell Viability

Cytotoxicity studies indicated that (1R,2S)-2-Ethynylcycloheptan-1-ol does not exhibit significant cytotoxic effects on human red blood cells (RBCs) at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic applications .

The biological activities of (1R,2S)-2-Ethynylcycloheptan-1-ol may be attributed to its ability to modulate cellular pathways involved in inflammation and oxidative stress. For instance, compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and PGE2 in macrophage models . This indicates a potential mechanism through which (1R,2S)-2-Ethynylcycloheptan-1-ol exerts its anti-inflammatory effects.

Case Studies

Several case studies have highlighted the utility of (1R,2S)-2-Ethynylcycloheptan-1-ol in various experimental settings:

- Inflammation Models : In vitro studies demonstrated that treatment with (1R,2S)-2-Ethynylcycloheptan-1-ol significantly reduced IL-6 production in macrophages stimulated with LPS. This effect was dose-dependent, showcasing the compound's potential as an anti-inflammatory agent .

- Cancer Cell Lines : The antiproliferative effects of (1R,2S)-2-Ethynylcycloheptan-1-ol were evaluated against several cancer cell lines, including HepG2 and Caco-2. Results indicated a notable reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent .

Data Summary

| Activity | Method | Result |

|---|---|---|

| Antimicrobial | MIC Assay | 37 - 124 μg/mL against C. albicans |

| Antioxidant | DPPH/ABTS Scavenging | EC50: 19 - 31 μg/mL |

| Cytotoxicity | RBC Hemolysis Assay | No significant cytotoxicity observed |

| Anti-inflammatory | IL-6 Production Inhibition | Dose-dependent reduction observed |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.